molecular formula C18H16FN3O2S B2544419 ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 160424-53-3

ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate

Cat. No.: B2544419
CAS No.: 160424-53-3
M. Wt: 357.4
InChI Key: KQVKTTCSIQQVQY-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate typically involves the reaction of 3-fluoroaniline with carbon disulfide and ethyl chloroformate in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of viral enzymes, preventing viral replication, or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVKTTCSIQQVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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